molecular formula C8H11NO2 B12889910 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 62672-69-9

1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B12889910
CAS No.: 62672-69-9
M. Wt: 153.18 g/mol
InChI Key: UQAALCNHFXWOOK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyrrole ring, along with an ethanone group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate oxidizing agent to introduce the hydroxy group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both hydroxy and ethanone groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications .

Properties

CAS No.

62672-69-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(2-hydroxy-1,5-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-5-4-7(6(2)10)8(11)9(5)3/h4,11H,1-3H3

InChI Key

UQAALCNHFXWOOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)O)C(=O)C

Origin of Product

United States

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